molecular formula C16H23Cl2NO7 B5119870 N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

Cat. No. B5119870
M. Wt: 412.3 g/mol
InChI Key: GYZKKEXCWVBJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a white crystalline powder that is soluble in water, ethanol, and DMSO. DPCPX has been extensively studied for its potential therapeutic applications in various diseases and disorders.

Mechanism of Action

DPCPX acts as a competitive antagonist of adenosine A1 receptors, which are widely distributed throughout the body and play a crucial role in regulating various physiological processes. By blocking the activation of these receptors, DPCPX can modulate the release of neurotransmitters and hormones, leading to changes in physiological responses.
Biochemical and Physiological Effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects, including the regulation of blood pressure, heart rate, and cardiac contractility. It has also been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, and to have anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for use in lab experiments, including its high selectivity for adenosine A1 receptors and its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for the use of DPCPX in scientific research. These include further studies on its potential therapeutic applications in cardiovascular and neurological diseases, as well as investigations into its effects on other physiological processes, such as inflammation and immune function. Additionally, new synthesis methods for DPCPX and its derivatives could lead to the development of more potent and selective adenosine A1 receptor antagonists.

Synthesis Methods

DPCPX can be synthesized through several methods, including the condensation of 2,3-dichlorophenol with 2-chloroethyl ethylene glycol ether, followed by reaction with 3-methoxypropylamine. The resulting product is then treated with oxalic acid to obtain DPCPX oxalate.

Scientific Research Applications

DPCPX has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction, as well as neurological disorders, such as Parkinson's disease and epilepsy.

properties

IUPAC Name

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO3.C2H2O4/c1-18-8-3-6-17-7-9-19-10-11-20-13-5-2-4-12(15)14(13)16;3-1(4)2(5)6/h2,4-5,17H,3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZKKEXCWVBJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=C(C(=CC=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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